Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidines, which are heterocyclic compounds characterized by a six-membered ring containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activity.
The synthesis of ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step synthetic pathways that may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography are employed for purification of intermediates and final products .
The molecular structure of ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate features a fused furan and pyrimidine ring system with various substituents:
The compound exhibits specific spectral data that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure. For example, characteristic peaks in NMR can provide insights into the hydrogen environment within the molecule .
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction mechanisms involve detailed steps including bond formation and breaking, often monitored through spectroscopic methods .
The mechanism of action for ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate in biological systems may involve:
Studies have shown that similar compounds exhibit various biological activities including antimicrobial and anticancer properties, suggesting potential therapeutic applications for this compound .
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate is typically characterized by:
The chemical properties include:
Relevant analytical data such as infrared spectra (showing characteristic absorption bands) and NMR data confirm these properties .
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities to harness its potential in pharmaceutical applications .
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (CAS 851722-05-9) is a structurally complex heterocyclic compound integrating fused furan and pyrimidine rings. Its molecular formula (C₁₁H₁₁ClN₂O₄) and weight (270.67 g/mol) reflect a compact yet highly functionalized architecture [1]. The core scaffold combines a dihydropyrimidinone moiety with a fused furan ring, decorated with reactive handles: an ester group (–COOEt) at C5 and a chloromethyl group (–CH₂Cl) at C2. This strategic placement of electrophilic sites enables diverse derivatization, positioning the compound as a critical building block in medicinal chemistry and materials science. Its structural complexity and synthetic versatility have driven sustained interest in developing efficient routes to this scaffold and exploring its applications.
Table 1: Molecular Characterization of Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 851722-05-9 | BLD Pharm [1] |
Molecular Formula | C₁₁H₁₁ClN₂O₄ | PubChem/BLD Pharm [1] |
Molecular Weight | 270.67 g/mol | BLD Pharm [1] |
SMILES Notation | O=C(C1=C(C)OC(N=C(CCl)N2)=C1C2=O)OCC | BLD Pharm [1] |
Storage Conditions | Not specified (Cold-chain shipping available) | BLD Pharm [1] |
Furo[2,3-d]pyrimidines represent a privileged scaffold in drug discovery due to their bioisosteric relationship with purine nucleotides, facilitating targeted interactions with biological macromolecules. The chloromethyl substituent in this specific derivative is a critical multifunctional pharmacophore enabling several key actions:
Table 2: Key Pharmacophoric Elements and Their Roles in the Target Compound
Structural Feature | Chemical Role | Biological/Pharmacological Consequence |
---|---|---|
Furo[2,3-d]pyrimidine Core | Bioisostere of purines | Enhanced binding to nucleotide-binding domains (Kinases, Polymerases) |
Chloromethyl Group (–CH₂Cl) | Electrophilic center (Alkylating agent) | Covalent modification of target nucleophiles (e.g., Cys residues); Point for derivatization |
Ester Group (–COOEt) | Electron-withdrawing group; Hydrolyzable | Modulates electron density; Prodrug potential (Hydrolysis to acid) |
4-Oxo Group | Hydrogen bond acceptor/donor | Critical for forming H-bonds with protein backbone/ side chains |
6-Methyl Group | Hydrophobic moiety | Engages in van der Waals interactions with hydrophobic pockets |
The synthesis of Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate builds upon classical heterocyclic methodologies, with significant advancements driven by the need for structurally complex intermediates for drug discovery. Key milestones include:
Table 3: Key Synthetic Routes and Patent Applications for the Compound and Its Derivatives
Synthetic Approach | Key Features/Improvements | Patent/Application (Example) | Targeted Therapeutic Class |
---|---|---|---|
Multicomponent Biginelli + Cyclization | Uses aryl aldehydes, urea, ethyl acetoacetate; Oxidative cyclization | Adapted from methods in [4] | Antiviral (SARS-CoV-2 Mpro/RdRp) [4] |
One-Pot Cyclocondensation | β-Ketoester, chlorocarbamate, activated alkyne; pTSA catalysis | Related to [7] | Hybrid heterocyclic libraries (e.g., pyranopyrimidines) |
Nucleophilic Substitution of –CH₂Cl | Reaction with heterocyclic amines (e.g., thiazol-2-amine) | WO2016160938A1 (TRPV3 modulators) [8] | Pruritus, Atopic Dermatitis |
Derivatization to Covalent Inhibitors | Displacement by anilines/heteroarylamines | WO2022094354A1 (EGFR inhibitors) [10] | Non-Small Cell Lung Cancer (NSCLC) |
The evolution of synthetic strategies for Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate reflects broader trends in heterocyclic chemistry: a shift towards convergent, atom-economical, and catalysis-driven protocols. Its prominence in patented drug candidates underscores its enduring value as a versatile pharmacophore in modern medicinal chemistry [8] [10].